2,7-Di-tert-butylpyrene

Overview

Description

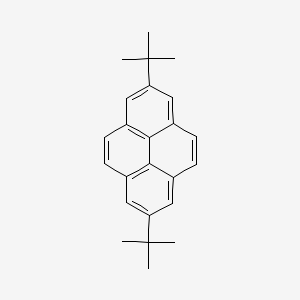

2,7-Di-tert-butylpyrene is a chemical compound with the molecular formula C24H26 . It is a polycyclic aromatic hydrocarbon (PAH) that has been used extensively as a fluorescent probe and a molecular building block for organic electronic applications .

Synthesis Analysis

The synthesis of 2,7-Di-tert-butylpyrene has been achieved through various methods. One notable method is the single-step metal-free green oxidation of 2,7-di-tert-butylpyrene using hypervalent iodine oxyacids . This method results in dramatic improvements in terms of yield, selectivity, ease of workup, cost, and toxicity .Molecular Structure Analysis

The molecular structure of 2,7-Di-tert-butylpyrene consists of a pyrene core substituted with tert-butyl groups at the 2 and 7 positions . The average mass of the molecule is 314.463 Da .Chemical Reactions Analysis

One of the key chemical reactions involving 2,7-Di-tert-butylpyrene is its oxidation. The oxidation of 2,7-Di-tert-butylpyrene can be selectively directed to produce either the corresponding 4,5-dione or 4,5,9,10-tetraone . These products are key building blocks used for organic optoelectronic applications .Physical And Chemical Properties Analysis

2,7-Di-tert-butylpyrene is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 448.0±15.0 °C at 760 mmHg, and a flash point of 222.4±14.5 °C . It has no H bond acceptors or donors, and two freely rotating bonds .Scientific Research Applications

Application 1: Organic Optoelectronic Applications

- Summary of the Application: The compound “2,7-Di-tert-butylpyrene” is used in the field of organic optoelectronics. It is selectively oxidized into either the corresponding 4,5-dione or 4,5,9,10-tetraone, which are two key building blocks used for organic optoelectronic applications .

- Methods of Application or Experimental Procedures: The oxidation of “2,7-Di-tert-butylpyrene” is a single-step, metal-free green oxidation process. This process uses hypervalent iodine oxyacids .

- Results or Outcomes: This new method results in dramatic improvements in terms of yield, selectivity (dione vs. tetraone), ease of workup, cost, and toxicity .

Application 2: Photocatalytic Applications

- Summary of the Application: “2,7-Di-tert-butylpyrene” is used in a process called Sensitization-initiated electron transfer (SenI-ET), a photoredox strategy that relies on two consecutive light absorption events, triggering a sequence of energy and electron transfer steps . This strategy gives access to thermodynamically demanding reactions, which would be unattainable by single excitation with visible light .

- Methods of Application or Experimental Procedures: In the system comprised of fac-[Ir(ppy)3] as a light absorber, “2,7-Di-tert-butylpyrene” as an annihilator, and N,N-dimethylaniline as a sacrificial reductant, all photochemical reaction steps proceed with remarkable rates and efficiencies . This system is suitable for photocatalytic aryl dehalogenations, pinacol couplings and detosylation reactions .

- Results or Outcomes: The insights presented in the research are relevant for the further rational development of photoredox processes based on multi-photon excitation, and they could have important implications in the greater contexts of synthetic photochemistry and solar energy conversion .

Application 3: Fluorescence Probes, Dyes, and Luminescent Materials

- Summary of the Application: “2,7-Di-tert-butylpyrene” has excellent optical properties and can emit strong fluorescence and phosphorescence . Because of its optical properties and stability, it is often used in the preparation of fluorescence probes, dyes, and luminescent materials .

- Methods of Application or Experimental Procedures: The preparation of “2,7-Di-tert-butylpyrene” is generally achieved by reacting pyrene with tert-butyl ammonium bromide or tert-butyl magnesium bromide .

- Results or Outcomes: The resulting compound exhibits strong fluorescence and phosphorescence, making it suitable for use in various applications, including as a fluorescence probe, dye, and in the creation of luminescent materials .

Safety And Hazards

Future Directions

The future directions for the use of 2,7-Di-tert-butylpyrene are promising, particularly in the field of organic electronics. The ability to selectively oxidize 2,7-Di-tert-butylpyrene into key building blocks for organic optoelectronic applications opens up new possibilities for the design and synthesis of novel organic semiconductors .

properties

IUPAC Name |

2,7-ditert-butylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZSSCAGJZEXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947134 | |

| Record name | 2,7-Di-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Di-tert-butylpyrene | |

CAS RN |

24300-91-2 | |

| Record name | Pyrene, 2,7-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024300912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Di-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)